Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate

Description

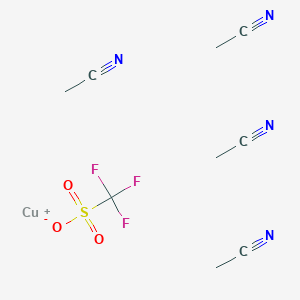

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate (Cu(MeCN)₄OTf, CAS 58452-28-1) is a copper(I) complex with four acetonitrile ligands and a trifluoromethanesulfonate (triflate) counterion. Its molecular formula is C₉H₁₂CuF₃N₄O₃S, with a molecular weight of 376.82 g/mol . Key properties include:

- Solubility: 2.03 mg/mL in water (log S = -2.27) .

- Pharmacokinetics: Low gastrointestinal absorption, non-BBB penetrative, and P-glycoprotein substrate .

- Applications: Catalysis in organic synthesis (e.g., ¹⁸F-trifluoromethylation ), precursor for metal-organic frameworks (MOFs) , and antibacterial agents when coordinated with ligands like 3,5-dimethyl-1,2,4-triazole .

Properties

IUPAC Name |

acetonitrile;copper(1+);trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H3N.CHF3O3S.Cu/c4*1-2-3;2-1(3,4)8(5,6)7;/h4*1H3;(H,5,6,7);/q;;;;;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBZSXGFNYRDMS-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#N.CC#N.CC#N.CC#N.C(F)(F)(F)S(=O)(=O)[O-].[Cu+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12CuF3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58452-28-1 | |

| Record name | Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol

-

Stoichiometry : A molar ratio of 1:4 for CuOTf to MeCN ensures complete ligand substitution.

-

Solvent : Anhydrous acetonitrile is used as both reactant and solvent to prevent hydrolysis.

-

Conditions : The reaction proceeds at room temperature (20–25°C) under inert atmosphere (N₂ or Ar) to avoid oxidation of Cu(I) to Cu(II).

-

Workup : The product is isolated via vacuum filtration and washed with cold diethyl ether to remove excess acetonitrile.

Key Advantages :

-

High purity (>98%) without requiring chromatographic purification.

-

Scalable to multi-gram quantities with consistent yields.

Synthesis via Copper(I) Oxide and Trifluoromethanesulfonic Anhydride

An alternative route utilizes copper(I) oxide (Cu₂O) and trifluoromethanesulfonic anhydride ((CF₃SO₂)₂O) in benzene. This method generates the trifluoromethanesulfonate counterion in situ, bypassing the need for pre-formed CuOTf.

Reaction Mechanism

-

Step 1 : Cu₂O reacts with (CF₃SO₂)₂O in benzene to form CuOTf and byproducts.

-

Step 2 : Addition of MeCN displaces benzene ligands, forming the tetrakis(acetonitrile) complex.

Optimization Notes :

-

Trace amounts of trifluoromethanesulfonic acid (CF₃SO₃H) catalyze the reaction, enhancing reaction rates.

-

Benzene acts as a stabilizing ligand, forming an intermediate (CuOTf)₂·C₆H₆, which is subsequently converted to the acetonitrile adduct.

Table 1 : Comparative Analysis of Copper(I) Oxide Method

| Parameter | Value/Observation |

|---|---|

| Reaction Temperature | 25°C (ambient) |

| Yield | 85–90% |

| Purity (HPLC) | >95% |

| Moisture Sensitivity | High; requires anhydrous conditions |

In Situ Generation from Copper(II) Trifluoromethanesulfonate Reduction

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) serves as a precursor when reduced to Cu(I) in the presence of acetonitrile. This method is advantageous for avoiding handling air-sensitive Cu(I) precursors.

Reducing Agents

-

Diazo Compounds : Trimethylsilyldiazomethane (TMSD) reduces Cu(II) to Cu(I) while releasing N₂ gas.

-

Dialkylzinc Reagents : Diethylzinc (Et₂Zn) provides two electrons for reduction, forming Zn(OTf)₂ as a byproduct.

-

Substituted Hydrazines : 1,1-Dimethylhydrazine selectively reduces Cu(II) without over-reduction to metallic copper.

Critical Considerations :

-

Stoichiometry : A 1:1 molar ratio of Cu(OTf)₂ to reducing agent ensures complete reduction.

-

Side Reactions : Over-reduction to Cu(0) is mitigated by controlling reaction time and temperature (0–5°C).

Purification and Crystallization Techniques

Purification is critical due to the compound’s moisture sensitivity and propensity for ligand exchange.

Filtration and Recrystallization

-

Filtration : Crude product is filtered through a sintered glass funnel under N₂ to remove insoluble residues.

-

Recrystallization : Dissolution in minimal hot MeCN followed by slow cooling yields X-ray quality crystals.

Table 2 : Crystallization Conditions

| Solvent | Temperature (°C) | Crystal Morphology |

|---|---|---|

| Acetonitrile | 0–4 | Rhombic plates |

| Chloroform | −20 | Needles |

Comparative Analysis of Synthesis Methods

Table 3 : Method Comparison for Industrial and Laboratory Use

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct CuOTf + MeCN | 90–95 | >98 | High | Moderate |

| Cu₂O + (CF₃SO₂)₂O in benzene | 85–90 | 95–97 | Moderate | Low |

| Cu(OTf)₂ Reduction | 75–80 | 90–95 | Low | High |

Key Findings :

-

The direct reaction method is optimal for high-purity, large-scale synthesis.

-

The Cu₂O route, while lower in cost, requires stringent moisture control.

-

In situ reduction is less favored due to side reactions and lower yields.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: It acts as a catalyst in the oxidation of primary alcohols under aerobic conditions.

Substitution: It is used in substitution reactions involving allylic halides and mesylates.

Cycloaddition: It serves as a catalyst in cycloaddition reactions.

Common Reagents and Conditions

Common reagents used in reactions with tetrakisacetonitrile copper(I) triflate include primary alcohols, allylic halides, and mesylates. The reactions typically occur under aerobic conditions and may involve the use of additional catalysts such as ABNO (azabicyclo[2.2.1]nonane N-oxyl) .

Major Products

The major products formed from reactions involving tetrakisacetonitrile copper(I) triflate include oxidized alcohols, substituted allylic compounds, and cycloaddition products .

Scientific Research Applications

Tetrakis(acetonitrile)copper(I) Trifluoromethanesulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tetrakisacetonitrile copper(I) triflate involves its role as a catalyst in various chemical reactions. It facilitates the oxidation of alcohols by activating molecular oxygen and transferring it to the substrate. The copper(I) center in the compound interacts with the substrate and promotes the formation of reactive intermediates, leading to the desired products .

Comparison with Similar Compounds

Comparison with Similar Copper(I) Complexes

Structural and Physicochemical Differences

Table 1: Key Structural and Physical Properties

Key Observations :

- Counterion Impact : The triflate (OTf⁻) in Cu(MeCN)₄OTf provides higher solubility in polar solvents compared to BF₄⁻ or PF₆⁻ salts, which are more moisture-sensitive .

- Morphology: Cu(MeCN)₄BF₄ forms nano-tree-like structures, while Cu-MOFs derived from Cu(MeCN)₄OTf exhibit microporous nanospheres (1.488 nm pores) .

- Surface Area : Cu-MOFs using Cu(MeCN)₄OTf have the highest surface area (11.064 m²/g), critical for applications like gas storage or catalysis .

Catalytic and Reactivity Profiles

Key Observations :

- Solvent Sensitivity : Cu(MeCN)₄OTf achieves higher yields in DMF than acetonitrile due to reduced pressure buildup .

- Antibacterial Performance : Cu-MOFs derived from Cu(MeCN)₄OTf and 3,5-dimethyl-1,2,4-triazole show superior inhibition zones (39.45 mm under light) compared to other ligands like PTA (34.93 mm) .

- Coordination Flexibility: Cu(MeCN)₄OTf readily substitutes acetonitrile ligands with stronger donors (e.g., isocyanides) to form stable complexes like tetrakis(propargylisocyanide)copper(I) .

Biological Activity

Tetrakis(acetonitrile)copper(I) trifluoromethanesulfonate (often referred to as tetrakis(acetonitrile)copper(I) triflate) is a copper complex that has garnered interest in various fields, particularly in organic synthesis and biological applications. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure : this compound is characterized by its coordination of four acetonitrile molecules to a copper(I) ion, with trifluoromethanesulfonate as the counterion. Its molecular formula is and it has a molecular weight of 376.82 g/mol .

Mechanism : The biological activity of this compound is primarily attributed to its ability to act as a catalyst in oxidation reactions. It facilitates the transfer of electrons and oxygen to substrates, leading to the formation of reactive species that can interact with biological macromolecules . This catalytic activity is significant in enhancing the efficacy of various biochemical processes.

Biological Applications

This compound has shown promise in several biological contexts:

- Cancer Treatment : Research indicates that this copper complex can enhance the penetration and accumulation of chemotherapy drugs within tumor tissues. This property suggests its potential as an adjuvant in cancer therapies, improving drug delivery and efficacy .

- DNA Interaction : Studies have demonstrated that copper(I) complexes can bind to DNA, influencing its structural integrity and potentially leading to cytotoxic effects on cancer cells. The interaction with DNA is mediated through the formation of reactive oxygen species (ROS), which can induce oxidative stress in cells .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of copper(I) complexes against various cancer cell lines. Results indicated significant anticancer activity, particularly against human colon cancer cells, outperforming traditional platinum-based drugs . The mechanism involved DNA binding and subsequent induction of apoptosis.

- Catalytic Efficiency : In a comparative study on catalytic reactions mediated by tetrakis(acetonitrile)copper(I) triflate, it was found that even low concentrations (1 mol%) could efficiently catalyze acetylation reactions with high yields . This highlights its utility in synthetic organic chemistry while also suggesting potential implications for biological systems where similar reactions may occur.

- Mechanistic Insights : Advanced studies employing molecular docking and spectroscopic techniques have elucidated the binding modes of tetrakis(acetonitrile)copper(I) triflate with DNA. These investigations revealed that modifications in ligand structure significantly affect binding affinity and cytotoxicity profiles .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. Table 1. Key Catalytic Applications

Q. Table 2. Common Characterization Techniques

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.